Quantified Spacer Arm Length and Precision: Biotin-PEG11-Lipoamide vs. In-Class dPEG® Analogs
Biotin-PEG11-Lipoamide possesses a precisely defined spacer arm length of 52.9 Å (43 atoms), which is a direct consequence of its 11-unit discrete PEG (dPEG®) structure. This length is significantly longer than that of the short-chain analog Biotin-PEG3-Lipoamide (27.7 Å, 22 atoms) and shorter than the extended analog Biotin-PEG23-Lipoamide (estimated 87-90 Å, >71 atoms) . This medium-range length provides a quantifiable, reproducible distance that is often optimal for reducing steric hindrance in biotin-(strept)avidin interactions while maintaining a relatively high surface packing density [1], [2].
| Evidence Dimension | Spacer Arm Length |
|---|---|
| Target Compound Data | 52.9 Å (43 atoms) |
| Comparator Or Baseline | Biotin-PEG3-Lipoamide (27.7 Å, 22 atoms); Biotin-PEG23-Lipoamide (estimated 87-90 Å, >71 atoms) |
| Quantified Difference | Target is 25.2 Å longer than PEG3 analog and approximately 35 Å shorter than PEG23 analog. |
| Conditions | Measurements derived from vendor technical datasheets and known dPEG® spacer architecture. |
Why This Matters
This specific length is critical for optimizing biotin accessibility in applications like SPR and ELISA, where a linker that is too short causes steric hindrance and one that is too long can reduce surface density and signal, making Biotin-PEG11-Lipoamide a tailored choice for maximizing assay sensitivity [2].
- [1] Extended Data Fig. 1: Comparison of surface density as function of linker length. Nature. (2023) View Source
- [2] Hermanson, G.T. Bioconjugate Techniques, 2nd Edition. Academic Press. (2008) View Source
